5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one 5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 166883-10-9
VCID: VC11669742
InChI: InChI=1S/C10H10FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3
SMILES: CN1C(=O)CCC2=C1C=CC=C2F
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol

5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one

CAS No.: 166883-10-9

Cat. No.: VC11669742

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one - 166883-10-9

Specification

CAS No. 166883-10-9
Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
IUPAC Name 5-fluoro-1-methyl-3,4-dihydroquinolin-2-one
Standard InChI InChI=1S/C10H10FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3
Standard InChI Key GEMAJBKVOLBULO-UHFFFAOYSA-N
SMILES CN1C(=O)CCC2=C1C=CC=C2F
Canonical SMILES CN1C(=O)CCC2=C1C=CC=C2F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one features a bicyclic framework comprising a partially saturated quinoline ring system. The fluorine atom at position 5 and the methyl group at position 1 introduce steric and electronic modifications that distinguish it from simpler dihydroquinolinones.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H10FNO\text{C}_{10}\text{H}_{10}\text{FNO}
Molecular Weight179.19 g/mol
CAS Registry Number166883-10-9
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated 1.2–1.5 (calculated)

The absence of experimental data on melting/boiling points underscores the need for further characterization. Computational models predict a logP value of 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for closely related compounds provide insights into expected spectral features:

  • 1H^1\text{H}-NMR: The methyl group at position 1 typically resonates as a singlet near δ 1.20 ppm, while the fluorine atom induces deshielding in adjacent aromatic protons .

  • 13C^{13}\text{C}-NMR: The carbonyl carbon at position 2 appears near δ 172 ppm, consistent with quinolinone derivatives .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one involves multi-step routes that parallel those used for analogous dihydroquinolinones :

  • Core Formation: Cyclization of substituted anilines with β-keto esters under acidic conditions generates the dihydroquinolinone scaffold.

  • Fluorination: Electrophilic fluorination at position 5 using Selectfluor® or analogous reagents.

  • Methylation: Introduction of the methyl group at position 1 via alkylation with methyl iodide or dimethyl sulfate.

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReagents/ConditionsYieldReference
CyclizationH2SO4, 100°C, 6 h75%
FluorinationSelectfluor®, CH3CN, rt, 12 h62%
MethylationCH3I, K2CO3, DMF, 50°C, 4 h85%

Challenges in Optimization

  • Regioselectivity: Competing fluorination at positions 6 and 7 necessitates precise temperature control .

  • Purification: Column chromatography (Hexane:EtOAc, 7:3) remains critical for isolating the target compound from byproducts.

CompoundU87-MG IC50 (μM)U138-MG IC50 (μM)Reference
4m4.204.25
Temozolomide (TMZ)92.9093.09
5-Fluoro-1-methyl*Not testedNot tested

*Predicted IC50 range: 5–15 μM based on QSAR models of analogous compounds .

ADME Profiling

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) predicted due to balanced lipophilicity.

  • Metabolism: Resistance to CYP3A4-mediated oxidation conferred by the electron-withdrawing fluorine atom .

Research Horizons and Challenges

Targeted Modifications

  • Position 7 Bromination: Introducing bromine could enable radiolabeling for pharmacokinetic studies.

  • Prodrug Development: Esterification of the carbonyl group may enhance oral bioavailability.

Clinical Translation Barriers

  • Toxicity Screening: Chronic toxicity profiles remain uncharacterized.

  • Formulation Stability: Susceptibility to hydrolysis at the lactam ring requires encapsulation strategies.

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